3-Fluoro-5-iodo-4-methylbenzoic acid

Description

The exact mass of the compound 3-Fluoro-5-iodo-4-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-5-iodo-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-iodo-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODTVAOVOKWNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659225 | |

| Record name | 3-Fluoro-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861905-94-4 | |

| Record name | 3-Fluoro-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-iodo-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chemical intermediate, 3-Fluoro-5-iodo-4-methylbenzoic acid (CAS No. 861905-94-4).

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities depend on the availability of highly functionalized building blocks. 3-Fluoro-5-iodo-4-methylbenzoic acid has emerged as a compound of significant interest, offering a unique combination of reactive sites that enable complex molecular architectures. Its trifunctional nature, featuring a carboxylic acid, a fluorine atom, and an iodine atom on a methylated benzene ring, makes it a highly versatile intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of targeted therapeutics.

The strategic placement of the fluoro and iodo groups on the aromatic ring, combined with the carboxylic acid functionality, allows for a diverse range of chemical transformations.[1] This versatility is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of Active Pharmaceutical Ingredients (APIs) and other advanced materials.[1]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 861905-94-4 | [2][3] |

| Molecular Formula | C₈H₆FIO₂ | [2][3] |

| Molecular Weight | 280.037 g/mol | [2] |

| IUPAC Name | 3-fluoro-5-iodo-4-methylbenzoic acid | [3] |

| Synonyms | 3-Fluoro-4-methyl-5-iodobenzoic acid, 3-Fluoro-5-iodo-4-methylbenzenecarboxylic acid | [4] |

| Appearance | Light yellow to pink to light brown powder | [2] |

| Melting Point | 140-144 °C | [2] |

Molecular Structure and Reactivity Profile

The unique arrangement of functional groups in 3-Fluoro-5-iodo-4-methylbenzoic acid dictates its reactivity and utility in synthetic chemistry.

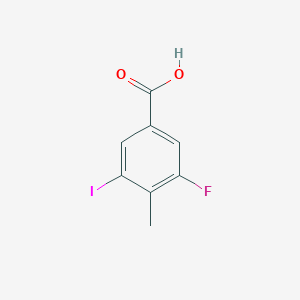

Caption: Chemical structure of 3-Fluoro-5-iodo-4-methylbenzoic acid.

The reactivity of this molecule can be understood by considering its three key functional domains:

-

Carboxylic Acid Group (-COOH): This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions are fundamental for incorporating the molecule into larger, more complex structures.

-

Aryl Iodide (-I): The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is central to its utility as a building block in drug discovery.

-

Aryl Fluoride (-F): The fluorine atom significantly influences the electronic properties of the aromatic ring, enhancing its stability and modulating the acidity of the carboxylic acid. The carbon-fluorine bond is generally stable under many reaction conditions, allowing for selective transformations at other positions.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical synthetic route would involve the following key transformations:

Caption: A proposed synthetic route to 3-Fluoro-5-iodo-4-methylbenzoic acid.

Step-by-Step Methodology (Hypothetical Protocol):

-

Grignard Reaction: 2-Fluoro-4-bromotoluene would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent. This organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which upon acidic workup yields 3-fluoro-4-methylbenzoic acid.

-

Electrophilic Iodination: The resulting 3-fluoro-4-methylbenzoic acid can then be subjected to electrophilic iodination. A common method for this transformation is the use of iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, in a strong acid solvent like sulfuric acid. The directing effects of the activating methyl group and the deactivating but ortho-para directing fluoro and carboxylic acid groups would favor iodination at the 5-position.

Spectroscopic Characterization (Predicted)

Authentic spectroscopic data for 3-Fluoro-5-iodo-4-methylbenzoic acid is not widely published. However, based on the analysis of its structural analogues, the following spectral characteristics can be predicted:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-COOH Proton: A broad singlet in the downfield region, typically between 10-13 ppm.

-

Aromatic Protons: Two distinct signals in the aromatic region (7-8.5 ppm). One proton will appear as a doublet, and the other as a doublet of doublets, with coupling constants influenced by the adjacent fluorine atom.

-

-CH₃ Protons: A singlet in the upfield region, likely around 2.2-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

-COOH Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approximately 110-165 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbon attached to the iodine atom will show a signal at a characteristically lower field.

-

-CH₃ Carbon: A signal in the aliphatic region, typically around 15-25 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700 cm⁻¹.

-

C-F Stretch: An absorption in the range of 1000-1300 cm⁻¹.

-

C-I Stretch: An absorption in the lower wavenumber region, typically below 600 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 280. A characteristic fragmentation pattern would involve the loss of the carboxylic acid group and subsequent halogen eliminations.

Applications in Drug Discovery and Organic Synthesis

The primary utility of 3-Fluoro-5-iodo-4-methylbenzoic acid lies in its application as a versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug discovery. The aryl iodide moiety provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Palladium-catalyzed cross-coupling reactions of 3-Fluoro-5-iodo-4-methylbenzoic acid.

These reactions enable the efficient construction of molecular scaffolds that are prevalent in many biologically active compounds. The ability to introduce a wide range of substituents at the 5-position provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Intermediate in the Synthesis of PARP Inhibitors

A significant application of structurally similar fluoro-iodo-aromatic compounds is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. While direct evidence for the use of 3-Fluoro-5-iodo-4-methylbenzoic acid in the synthesis of a specific marketed drug is not publicly available, its structural motifs are highly relevant to this class of molecules. For example, PARP inhibitors like Olaparib and Talazoparib feature complex heterocyclic systems that are often constructed using palladium-catalyzed cross-coupling reactions on functionalized aromatic precursors.[5][6] The benzamide moiety, which can be readily derived from the carboxylic acid of the title compound, is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-5-iodo-4-methylbenzoic acid.

GHS Hazard Classification:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.

Conclusion

3-Fluoro-5-iodo-4-methylbenzoic acid is a valuable and versatile building block in modern organic synthesis. Its unique combination of a carboxylic acid, a fluorine atom, and an iodine atom on a single aromatic ring provides chemists with a powerful tool for the construction of complex molecular architectures. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate for the synthesis of high-value compounds, including potentially novel therapeutics. As drug discovery continues to demand increasingly sophisticated molecular designs, the importance of such highly functionalized intermediates is set to grow.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: Using 3-Fluoro-4-methyl-5-iodobenzoic Acid in Synthesis. Retrieved from [Link]

-

IndiaMART. (n.d.). 3-Fluoro-5-Iodo-4-Methylbenzoic acid at best price in Anand. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-iodo-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

- Google Patents. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-iodo-4-methylbenzoic acid-India Fine Chemicals [indiafinechemicals.com]

- 5. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 6. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal and Materials Chemistry

3-Fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a significant building block in contemporary organic synthesis. Its unique trifunctional substitution pattern—featuring a carboxylic acid, a fluorine atom, and an iodine atom—provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for orthogonal chemical reactivity, making it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1]

This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-Fluoro-5-iodo-4-methylbenzoic acid, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 861905-94-4 | [2][3][4] |

| Molecular Formula | C₈H₆FIO₂ | [2][3] |

| Molecular Weight | 280.037 g/mol | [2][3] |

| Appearance | Light yellow to pink to light brown powder | [2][3][4] |

| Melting Point | 140-144 °C | [2][3] |

| IUPAC Name | 3-fluoro-5-iodo-4-methylbenzoic acid | [5] |

| Synonyms | 3-Fluoro-4-methyl-5-iodobenzoic acid, 4-Carboxy-2-fluoro-6-iodotoluene | [1][3] |

Spectroscopic Profile

While experimental spectra for 3-Fluoro-5-iodo-4-methylbenzoic acid are not widely available in public databases, a predicted spectroscopic profile can be inferred from the analysis of its structural analogues and general principles of spectroscopy.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine and iodine substitution. The methyl protons will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the fluorine and iodine substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of iodine will be a characteristic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretching) and the aromatic ring.

Synthesis of 3-Fluoro-5-iodo-4-methylbenzoic Acid: A Plausible Synthetic Route

A potential starting material for this synthesis is 3-fluoro-4-methylaniline. The synthesis would proceed through the following key steps:

-

Diazotization: 3-Fluoro-4-methylaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Iodination: The diazonium salt is then reacted with a source of iodide ions (e.g., potassium iodide) to introduce the iodine atom onto the aromatic ring, yielding 3-fluoro-5-iodo-4-methylaniline.

-

Oxidation: The methyl group of 3-fluoro-5-iodo-4-methylaniline can then be oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate or potassium dichromate) to yield the final product, 3-fluoro-5-iodo-4-methylbenzoic acid.

Conceptual Experimental Protocol: Synthesis of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Step 1: Diazotization and Iodination of 3-Fluoro-4-methylaniline

-

Dissolve 3-fluoro-4-methylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-fluoro-5-iodo-4-methylaniline.

Step 2: Oxidation to 3-Fluoro-5-iodo-4-methylbenzoic Acid

-

Suspend the crude 3-fluoro-5-iodo-4-methylaniline in a suitable solvent (e.g., a mixture of pyridine and water).

-

Heat the mixture to reflux and add a strong oxidizing agent, such as potassium permanganate, portion-wise over several hours.

-

After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Fluoro-5-iodo-4-methylbenzoic acid.

Caption: Plausible synthesis of 3-Fluoro-5-iodo-4-methylbenzoic acid.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3-Fluoro-5-iodo-4-methylbenzoic acid stems from the distinct reactivity of its three functional groups. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[1] The general reactivity hierarchy for aryl halides in these reactions is I > Br > Cl, making the iodo-substituent highly reactive under relatively mild conditions.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group serves as an excellent handle for introducing a wide variety of substituents onto the aromatic ring. A prime example is the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Coupling: Mechanism and Application

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[7] The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Fluoro-5-iodo-4-methylbenzoic acid to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

This powerful reaction allows for the synthesis of a diverse array of biaryl compounds from 3-Fluoro-5-iodo-4-methylbenzoic acid, which are common structural motifs in many biologically active molecules.

Applications in Drug Discovery and Development

Halogenated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodo group, as previously discussed, provides a reactive site for further molecular elaboration.

While specific examples detailing the use of 3-Fluoro-5-iodo-4-methylbenzoic acid in the synthesis of marketed drugs are not prevalent in public literature, its structural motifs are found in various patented compounds, particularly in the area of protein kinase inhibitors .[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The synthesis of complex heterocyclic scaffolds, often found in kinase inhibitors, can be facilitated by the use of building blocks like 3-Fluoro-5-iodo-4-methylbenzoic acid. For instance, the carboxylic acid can be converted to an amide, and the iodo group can be used in a subsequent cross-coupling reaction to build the desired molecular framework.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Fluoro-5-iodo-4-methylbenzoic acid. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

3-Fluoro-5-iodo-4-methylbenzoic acid is a highly functionalized and synthetically valuable building block. Its unique combination of a carboxylic acid, a fluorine atom, and a reactive iodine atom makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The ability to perform selective transformations on each of the functional groups provides chemists with a powerful tool for molecular design and discovery. As the demand for novel, highly functionalized molecules continues to grow, the importance of versatile intermediates like 3-Fluoro-5-iodo-4-methylbenzoic acid in the research and development landscape is set to increase.

References

-

PubChem. 3-Fluoro-5-iodo-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

IndiaMART. 3-Fluoro-5-Iodo-4-Methylbenzoic acid. [Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Laksh Finechem Private Limited. 3-Fluoro-5-Iodo-4-Methylbenzoic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Using 3-Fluoro-4-methyl-5-iodobenzoic Acid in Synthesis. [Link]

-

ResearchGate. 3-Fluoro-4-methylbenzoic acid. [Link]

- Google Patents.

-

Reddit. Your "Go-To", "just couple already", Suzuki conditions? [Link]

- Google Patents. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

- Google Patents. Substituted 3H-imidazo[4,5-b]pyridine compounds as Raf kinase inhibitors.

- Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Scribd. Experiment 5 Suzuki Coupling. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

3-Fluoro-5-iodo-4-methylbenzoic acid molecular structure

An In-Depth Technical Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid: Structure, Synthesis, and Applications

Introduction

3-Fluoro-5-iodo-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of a carboxylic acid group, a methyl group, and two distinct halogen atoms (fluorine and iodine) on a benzene ring provides multiple reactive sites for chemical modification. This unique constitution makes it a sought-after intermediate, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of the iodine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties, such as metabolic stability and binding affinity, of derivative compounds.[1][3] This guide offers a detailed exploration of its molecular structure, properties, a plausible synthetic pathway, reactivity, and applications for researchers and drug development professionals.

Molecular Identification and Physicochemical Properties

Accurate identification is paramount for sourcing and application. The compound is systematically named following IUPAC nomenclature, but it is also known by several synonyms.

Nomenclature and Identifiers

A summary of the key identifiers for 3-Fluoro-5-iodo-4-methylbenzoic acid is presented below. These are critical for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 3-fluoro-5-iodo-4-methylbenzoic acid | [4][5] |

| CAS Number | 861905-94-4 | [4][5] |

| Molecular Formula | C₈H₆FIO₂ | [4][5] |

| Molecular Weight | 280.03 g/mol | [4][5] |

| Canonical SMILES | CC1=C(C=C(C=C1I)C(=O)O)F | [4] |

| InChI | InChI=1S/C8H6FIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | [4][5] |

| InChIKey | PODTVAOVOKWNDI-UHFFFAOYSA-N | [4][5] |

| Synonyms | 3-Fluoro-4-methyl-5-iodobenzoic acid, 4-Carboxy-2-fluoro-6-iodotoluene | [1] |

Molecular Structure Diagram

The 2D structure illustrates the substitution pattern on the benzoic acid core.

Caption: 2D structure of 3-Fluoro-5-iodo-4-methylbenzoic acid.

Physicochemical Data

The physical properties of the compound are essential for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Light yellow to pink to light brown powder | [6] |

| Melting Point | 140°C to 144°C | [6] |

| Moisture Content | ≤ 0.50% | |

| Purity (HPLC) | ≥ 97.00% | [1] |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis Pathway and Rationale

While specific proprietary synthesis methods may vary, a plausible and logical synthetic route can be designed based on established organic chemistry principles, starting from a readily available precursor like 3-fluoro-4-methylbenzoic acid.

Proposed Synthetic Workflow

The introduction of the iodine atom onto the 3-fluoro-4-methylbenzoic acid scaffold is the key transformation. This is typically achieved via electrophilic aromatic substitution (iodination).

Caption: Plausible synthesis route via electrophilic iodination.

Experimental Protocol and Justification

Objective: To synthesize 3-Fluoro-5-iodo-4-methylbenzoic acid from 3-fluoro-4-methylbenzoic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture containing sulfuric acid.

-

Reagent Addition: Add an iodinating agent, such as N-Iodosuccinimide (NIS) or molecular iodine (I₂), to the solution. The reaction is often catalyzed by a strong acid (e.g., concentrated sulfuric acid) to generate a more potent electrophile (like I⁺).

-

Reaction Conditions: Heat the mixture, typically to a temperature between 60-80°C, and stir for several hours. The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acid and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.

Causality Behind Experimental Choices:

-

Directing Effects: The starting material, 3-fluoro-4-methylbenzoic acid, has three substituents that direct the position of the incoming electrophile (iodine). The methyl group (-CH₃) and the fluorine atom (-F) are ortho-, para-directing groups, while the carboxylic acid (-COOH) is a meta-directing group. The position ortho to the fluorine and meta to the carboxylic acid (C5) is sterically accessible and electronically activated, making it the most probable site for iodination.

-

Choice of Iodinating Agent: NIS is often preferred as it is a milder and easier-to-handle source of electrophilic iodine compared to I₂ combined with strong oxidizing agents. The use of a strong acid catalyst polarizes the I-I bond or the N-I bond in NIS, increasing the electrophilicity of the iodine and facilitating the attack by the electron-rich aromatic ring.

Applications in Research and Development

The unique structural features of 3-Fluoro-5-iodo-4-methylbenzoic acid make it an invaluable intermediate for constructing complex molecular frameworks.

-

Pharmaceutical Synthesis: This compound is a key building block for active pharmaceutical ingredients (APIs).[1] The carboxylic acid group serves as a handle for amidation or esterification to connect to other parts of a drug molecule. Its halogenated benzamide scaffold is of significant interest for developing inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.[3]

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than a carbon-fluorine or carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the synthesis of a diverse library of compounds from a single intermediate.[1]

-

Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of advanced herbicides and fungicides. The incorporation of fluorine can enhance the efficacy and metabolic stability of the final agrochemical product.[1][2]

Safety and Handling

Understanding the hazards associated with 3-Fluoro-5-iodo-4-methylbenzoic acid is crucial for safe laboratory practice.

| Hazard Category | GHS Classification and Statements | Source(s) |

| Skin Contact | H315: Causes skin irritation. (Warning) | [4][5][7] |

| Eye Contact | H319: Causes serious eye irritation. (Warning) | [4][5][7] |

| Inhalation | H335: May cause respiratory irritation. (Warning) | [4][5][7] |

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[7][8]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

3-Fluoro-5-iodo-4-methylbenzoic acid is more than a simple chemical compound; it is a strategic tool for molecular design and synthesis. Its well-defined structure, characterized by multiple, differentially reactive functional groups, provides chemists with a reliable and versatile platform for creating novel and complex molecules. Its primary value lies in its role as a key intermediate, particularly through selective cross-coupling reactions, enabling the efficient construction of candidates for new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic access, and handling requirements is essential for any researcher looking to leverage its synthetic potential.

References

-

3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem. [Link]

-

3-Fluoro-5-Iodo-4-Methylbenzoic acid at best price in Anand - IndiaMART. [Link]

-

The Chemical Backbone: Using 3-Fluoro-4-methyl-5-iodobenzoic Acid in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. [Link]

-

3-Fluoro-4-methyl-5-iodobenzoic acid, 95% Purity, C8H6FIO2, 25 grams - CP Lab Safety. [Link]

-

3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

Supporting Information - American Chemical Society. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 861905-94-4 | 3-Fluoro-4-methyl-5-iodobenzoic acid - AiFChem [aifchem.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Abstract

3-Fluoro-5-iodo-4-methylbenzoic acid (CAS No. 861905-94-4) is a highly functionalized aromatic compound of significant interest in medicinal and materials chemistry.[1][2] Its unique trifunctional substitution pattern—comprising a carboxylic acid, a fluorine atom, and an iodine atom—renders it an exceptionally versatile synthetic building block.[1][3] The presence of both fluorine and iodine atoms, coupled with the carboxylic acid handle, allows for a diverse range of chemical modifications, particularly in modern palladium-catalyzed cross-coupling reactions for constructing carbon-carbon and carbon-heteroatom bonds.[1][4] This guide provides a comprehensive overview of a robust synthetic pathway to this intermediate, detailed protocols for its characterization, and insights into its practical applications for researchers, chemists, and professionals in drug development.

Strategic Importance in Chemical Synthesis

The molecular architecture of 3-fluoro-5-iodo-4-methylbenzoic acid is strategically designed for multi-step synthetic campaigns. The key functional groups each serve a distinct and valuable purpose:

-

Carboxylic Acid (-COOH): This group acts as a primary anchor for a variety of chemical transformations. It can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol, providing numerous avenues for molecular elaboration.[5][6]

-

Iodine Atom (-I): As a heavy halogen, iodine is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, serves as a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[4] This allows for the precise introduction of diverse aryl, alkyl, or heteroatom-containing moieties.

-

Fluorine Atom (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding affinity, and modulate the pharmacokinetic properties of a drug candidate.[3][7] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

-

Methyl Group (-CH₃): This group provides steric bulk and can be a site for further functionalization through benzylic bromination, expanding the synthetic possibilities.[5]

This combination of functionalities makes the compound an invaluable precursor for the synthesis of Active Pharmaceutical Ingredients (APIs), advanced agrochemicals, and novel materials.[1][3]

Synthesis Pathway and Experimental Protocol

A logical and efficient synthesis of 3-fluoro-5-iodo-4-methylbenzoic acid begins with the commercially available precursor, 3-fluoro-4-methylbenzoic acid. The key transformation is the regioselective iodination of the aromatic ring, directed by the existing substituents.

Proposed Synthetic Scheme

The synthesis involves a direct electrophilic iodination of 3-fluoro-4-methylbenzoic acid. The carboxylic acid group is an ortho, para-director, while the fluorine atom is also an ortho, para-director. The position ortho to the carboxylic acid and meta to the fluorine is sterically accessible and electronically activated for iodination.

Caption: Synthetic route from 3-fluoro-4-methylbenzoic acid.

Detailed Experimental Protocol: Iodination

This protocol is adapted from established methods for the iodination of substituted benzaldehydes and benzoic acids, which utilize N-iodosuccinimide (NIS) as the iodine source in a strong acid medium to generate a potent electrophilic iodine species.[8]

Materials and Reagents:

-

3-Fluoro-4-methylbenzoic acid (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Trifluoromethanesulfonic acid (TfOH) or concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM) or Acetic Acid as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylbenzoic acid in the chosen solvent (e.g., dichloromethane).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Dichloromethane is a good, non-reactive solvent for this type of electrophilic substitution.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: Electrophilic aromatic substitution reactions can be highly exothermic. Cooling helps to control the reaction rate, prevent over-iodination, and minimize the formation of byproducts.

-

-

Addition of Reagents: Slowly add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. Following the addition of NIS, add the strong acid (e.g., Trifluoromethanesulfonic acid) dropwise via a syringe.

-

Rationale: NIS is the source of electrophilic iodine. The strong acid protonates NIS, making it a much more powerful iodinating agent. Slow, dropwise addition is crucial for maintaining temperature control.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: TLC allows for real-time tracking of the reaction's completion, preventing unnecessary reaction time and potential degradation of the product.

-

-

Work-up and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium thiosulfate. Stir vigorously until the orange/brown color of excess iodine dissipates.

-

Rationale: The ice quenches the reaction by diluting the acid. Sodium thiosulfate is a reducing agent that neutralizes any unreacted NIS and elemental iodine (I₂).

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Rationale: The desired product is organic-soluble and will move into the ethyl acetate layer, separating it from inorganic salts and byproducts in the aqueous layer.

-

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Rationale: The water wash removes residual water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acid catalyst. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all traces of water is essential before removing the solvent to obtain a dry crude product.

-

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-fluoro-5-iodo-4-methylbenzoic acid as a solid.

-

Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product with high purity.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 861905-94-4 | [2][9] |

| Molecular Formula | C₈H₆FIO₂ | [2][10] |

| Molecular Weight | 280.03 g/mol | [2][10] |

| Appearance | Light yellow to pink to light brown powder | [9][10] |

| Melting Point | 140-144 °C | [9] |

| IUPAC Name | 3-fluoro-5-iodo-4-methylbenzoic acid | [2] |

Spectroscopic and Analytical Workflow

A multi-technique approach is required for unambiguous structural elucidation.

Caption: A logical workflow for the characterization of the final product.

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-COOH Proton: A broad singlet is expected far downfield, typically >10 ppm.

-

Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.5 ppm). One proton is ortho to the iodine and will appear as a doublet due to coupling with the fluorine atom. The other proton is ortho to the fluorine and will appear as a singlet (or a very finely split doublet due to long-range coupling).

-

-CH₃ Protons: A sharp singlet is expected around 2.2-2.5 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch: A very broad and strong absorption band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[11]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[11]

-

C=C Stretch: Medium to strong bands in the ~1600-1450 cm⁻¹ region, indicative of the aromatic ring.[11]

-

C-F Stretch: A strong absorption band typically found in the 1300-1100 cm⁻¹ region.

-

C-I Stretch: A weak to medium absorption band expected below 600 cm⁻¹.[11]

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak [M]⁺: The spectrum should show a clear molecular ion peak at m/z ≈ 280.

-

Fragmentation Pattern: Common fragments for benzoic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺), which would correspond to the benzoyl cation at m/z ≈ 235. The presence of iodine (¹²⁷I is 100% abundant) will give a distinct isotopic signature.

-

Safety and Handling

3-Fluoro-5-iodo-4-methylbenzoic acid is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions should be strictly followed. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

3-Fluoro-5-iodo-4-methylbenzoic acid is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. The synthetic route via electrophilic iodination of 3-fluoro-4-methylbenzoic acid is a direct and efficient approach. This guide provides the necessary technical details for its synthesis and a comprehensive framework for its characterization, empowering researchers to confidently produce and utilize this important building block in their synthetic endeavors.

References

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Backbone: Using 3-Fluoro-4-methyl-5-iodobenzoic Acid in Synthesis. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Why 3-Fluoro-4-Methylbenzoic Acid is Crucial for Pharmaceutical Synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. 3-Fluoro-5-iodo-4-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

IndiaMART. 3-Fluoro-5-Iodo-4-Methylbenzoic acid at best price in Anand. Available from: [Link]

-

SpectraBase. 3-Fluoro-4-methylbenzoic acid - Optional[FTIR] - Spectrum. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Optimizing Organic Synthesis with 3-Fluoro-4-iodobenzoic Acid. Available from: [Link]

-

ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media. Available from: [Link]

-

ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid. Available from: [Link]

- Google Patents. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 fragmentation. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 9. indiamart.com [indiamart.com]

- 10. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzoic acid core, imparts distinct physicochemical properties that are crucial for its application in the synthesis of novel pharmaceutical agents and functional materials. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification, such as cross-coupling reactions. This guide provides a comprehensive overview of the core physical properties of 3-Fluoro-5-iodo-4-methylbenzoic acid, supported by experimental protocols and theoretical insights to facilitate its use in research and development.

Molecular Structure and Identification

The structural integrity and identity of a compound are fundamental to its application. Herein, we detail the key identifiers for 3-Fluoro-5-iodo-4-methylbenzoic acid.

Caption: Molecular structure of 3-Fluoro-5-iodo-4-methylbenzoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 861905-94-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆FIO₂ | [1][2][3] |

| Molecular Weight | 280.03 g/mol | [3] |

| IUPAC Name | 3-fluoro-5-iodo-4-methylbenzoic acid | [3] |

| Canonical SMILES | CC1=C(C=C(C=C1I)C(=O)O)F | [3] |

| InChIKey | PODTVAOVOKWNDI-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions and predicting its suitability for specific applications.

Table 2: Core Physical Properties

| Property | Value | Experimental Context/Notes | Source |

| Appearance | Light yellow to pink to light brown powder | Visual inspection of the solid material. | [1][2] |

| Melting Point | 140 - 144 °C | Determined by standard melting point apparatus. The range suggests a relatively pure substance. | [1][2] |

| Boiling Point | Not experimentally determined | Due to the high melting point and potential for decomposition at elevated temperatures, the boiling point is not readily available. | |

| Solubility | Soluble in methanol | Based on data for the similar compound 3-iodo-4-methylbenzoic acid. Experimental determination in various organic and aqueous solvents is recommended. | [7] |

| pKa (Predicted) | ~4.0 | This is an estimated value based on the pKa of similar halobenzoic acids. Experimental determination is crucial for applications where acidity is a critical parameter. | [7] |

Experimental Protocols for Property Determination

To ensure the accuracy and reproducibility of experimental data, standardized protocols are essential. The following sections provide detailed methodologies for determining key physical properties of 3-Fluoro-5-iodo-4-methylbenzoic acid.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of 3-Fluoro-5-iodo-4-methylbenzoic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (around 120 °C).

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute and observe the sample. Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting range should be narrow for a pure compound.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample, the thermometer, and the heating block. A wide melting range typically indicates the presence of impurities.

Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.

Protocol: Equilibrium Solubility "Shake-Flask" Method

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).

-

Sample Preparation: Add an excess amount of solid 3-Fluoro-5-iodo-4-methylbenzoic acid to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. A prolonged equilibration time is necessary to reach a true thermodynamic equilibrium. HPLC is a sensitive and accurate method for quantifying the concentration of the dissolved analyte.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for understanding its behavior in physiological environments.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of 3-Fluoro-5-iodo-4-methylbenzoic acid of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., water-methanol) to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration (pH) as the acid is neutralized by a base. The half-equivalence point is where the concentrations of the acidic and conjugate base forms are equal, and according to the Henderson-Hasselbalch equation, at this point, pH = pKa.

Spectroscopic and Crystallographic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the carboxyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information about the chemical environment of each carbon atom in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom's environment, with coupling to nearby protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-F and C-I stretching vibrations.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic ring. The position and intensity of these bands will be influenced by the substituents.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the crystal lattice. Studies on similar halobenzoic acids have shown the formation of such hydrogen-bonded dimers.

Safety and Handling

As a responsible scientist, proper handling and safety precautions are paramount.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of 3-Fluoro-5-iodo-4-methylbenzoic acid. While some experimental data for this specific molecule are limited, the provided protocols and insights from related compounds offer a solid foundation for researchers. The unique combination of substituents on the benzoic acid core makes this a compound with significant potential, and a thorough understanding of its physical properties is the first step toward unlocking its utility in various scientific endeavors.

References

- Infinium Pharmachem Private Limited. 3-Fluoro-5-Iodo-4-Methylbenzoic acid at best price in Anand. IndiaMART. Accessed December 12, 2025.

- Infinium Pharmachem Limited. 3-Fluoro-5-Iodo-4-Methylbenzoic acid | CAS# 861905-94-4. Accessed December 12, 2025.

- PubChem. 3-Fluoro-5-iodo-4-methylbenzoic acid.

- India Fine Chemicals. 3-Fluoro-5-iodo-4-methylbenzoic acid. Accessed December 12, 2025.

- CP Lab Safety. 3-Fluoro-4-methyl-5-iodobenzoic acid, 95% Purity, C8H6FIO2, 25 grams. Accessed December 12, 2025.

- AiFChem. 861905-94-4 | 3-Fluoro-4-methyl-5-iodobenzoic acid. Accessed December 12, 2025.

- ChemBK. BENZOIC ACID, 3-IODO-4-METHYL. Accessed December 12, 2025.

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-iodo-4-methylbenzoic acid-India Fine Chemicals [indiafinechemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 861905-94-4 | 3-Fluoro-4-methyl-5-iodobenzoic acid - AiFChem [aifchem.com]

- 7. chembk.com [chembk.com]

A Spectroscopic Investigation of 3-Fluoro-5-iodo-4-methylbenzoic Acid: A Technical Guide

Introduction

3-Fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine, an iodine, and a methyl group on the benzoic acid core, imparts specific electronic and steric properties that are crucial for its function. A thorough understanding of its molecular structure and purity is paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule.

Molecular Structure and Key Features

A clear visualization of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Caption: Molecular structure of 3-fluoro-5-iodo-4-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-fluoro-5-iodo-4-methylbenzoic acid, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is readily observable.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher fields will provide better signal dispersion.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding. |

| ~7.8 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and will be deshielded. It will likely appear as a doublet due to coupling with the fluorine atom. |

| ~7.6 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group and will also be deshielded. Its chemical shift will be influenced by the adjacent fluorine. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and will appear as a singlet in the typical range for aryl methyl groups. |

Causality in Interpretation: The electron-withdrawing nature of the carboxylic acid, fluorine, and iodine substituents will cause the aromatic protons to be shifted downfield. The specific positions are influenced by the combined inductive and mesomeric effects of these groups. The through-space coupling between the fluorine and nearby protons is also a key diagnostic feature.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically at a frequency of 75 MHz or higher. Proton decoupling is standard to simplify the spectrum to singlets for each unique carbon.

-

A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-3 | The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded by the electronegative fluorine. |

| ~140 | C-4 | The carbon bearing the methyl group will be influenced by the adjacent iodine and fluorine. |

| ~138 | C-1 | The carbon attached to the carboxylic acid group (ipso-carbon) will be downfield. |

| ~135 (d, ³JCF ≈ 3 Hz) | C-5 | The carbon bonded to iodine will be downfield. The presence of iodine has a less pronounced and more complex effect on the chemical shift compared to fluorine. A small three-bond C-F coupling is expected. |

| ~128 (d, ²JCF ≈ 15 Hz) | C-2 | This carbon is ortho to the fluorine and will exhibit a two-bond coupling. |

| ~125 | C-6 | The chemical shift of this carbon will be influenced by the adjacent iodine and the carboxylic acid group. |

| ~20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |

Expertise in Spectral Prediction: The prediction of ¹³C chemical shifts and C-F coupling constants is based on empirical data from a wide range of fluorinated aromatic compounds.[1][2][3] The large one-bond C-F coupling is a definitive indicator of a direct C-F bond.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding in the dimeric form.[4][5][6] |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) | The carbonyl stretch of an aromatic carboxylic acid is very intense and appears in this region.[7][8] Conjugation with the aromatic ring typically lowers the frequency compared to saturated carboxylic acids.[7] |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) | These absorptions are characteristic of the aromatic ring. |

| ~1300 | Medium | C-O stretch (carboxylic acid) | This band is associated with the C-O single bond of the carboxylic acid group.[4] |

| ~1250 | Strong | C-F stretch | The C-F stretch is typically a strong absorption in the fingerprint region. |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | This broad absorption is another characteristic feature of a carboxylic acid dimer.[4] |

| Below 800 | Medium | C-I stretch | The C-I stretching vibration occurs at low frequencies. |

Self-Validating System: The presence of both a very broad O-H stretch and a strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group.[8] The combination of these with the characteristic aromatic C=C stretches and the C-F stretch provides a comprehensive fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

-

The sample is ionized and fragmented.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum (EI):

| m/z | Ion | Rationale |

| 280 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₈H₆FIO₂.[9] Its presence confirms the molecular formula. |

| 263 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[10] |

| 235 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical is another characteristic fragmentation. |

| 127 | [I]⁺ | The C-I bond is relatively weak, and its cleavage can lead to the formation of an iodine cation.[11][12] |

| 108 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide from the [M - I]⁺ fragment. |

| 77 | [C₆H₅]⁺ | A common fragment in the mass spectra of benzene derivatives, although its formation here would involve rearrangement. |

Trustworthiness of Fragmentation Analysis: The fragmentation of aromatic compounds in EI-MS follows well-established patterns.[13] The loss of small, stable neutral molecules or radicals from the molecular ion is a key principle. The presence of the isotopic signature of iodine (¹²⁷I is 100% abundant) simplifies the spectrum compared to compounds containing chlorine or bromine.[11]

Caption: Predicted key fragmentation pathways for 3-fluoro-5-iodo-4-methylbenzoic acid in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 3-fluoro-5-iodo-4-methylbenzoic acid, as predicted in this guide, provides a robust framework for its characterization. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry offers a multi-faceted approach to confirming the molecular structure, identifying functional groups, and assessing the purity of the compound. While the data presented here is predictive, it is grounded in the fundamental principles of spectroscopy and supported by extensive data from analogous compounds. Researchers and drug development professionals can use this guide as a reliable reference for interpreting the experimental data they acquire for this and structurally related molecules.

References

- Vertex AI Search. (2025).

- Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.

- ResearchGate. (2025).

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- MDPI. (n.d.).

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Doc Brown's Chemistry. (n.d.).

- PubChem. (n.d.). 3-Fluoro-5-iodo-4-methylbenzoic acid.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)

- PubChem. (n.d.). 2-Chlorobenzoic Acid.

- The Royal Society of Chemistry. (n.d.).

- PubMed. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites.

- PubMed. (2018).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).

- ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum.

- ResearchGate. (n.d.). (PDF) 3-Fluoro-4-methylbenzoic acid.

- Wikipedia. (n.d.).

- Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).

- SpectraBase. (n.d.). 3-Fluoro-4-methylbenzoic acid - Optional[13C NMR] - Spectrum.

- Doc Brown's Chemistry. (n.d.).

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- NIST WebBook. (n.d.). Benzoic acid, 3-methyl-, methyl ester.

- ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram.

- ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.

- NIST WebBook. (n.d.). Benzoic acid, 4-methyl-, methyl ester.

- NIST WebBook. (n.d.). Benzoic acid, 3-methoxy-4-methyl-.

- NIST WebBook. (n.d.). Benzoic acid, 4-methyl-.

- NIST WebBook. (n.d.). Benzoic acid, 4-methyl-.

- ChemicalBook. (n.d.). 3-Iodo-4-methylbenzoic acid(82998-57-0) 1H NMR spectrum.

- SpectraBase. (n.d.). 3,5-Dihydroxy-4-methylbenzoic acid - Optional[13C NMR] - Chemical Shifts. Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Technical Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid: A Versatile Building Block in Modern Synthesis

Abstract: This technical guide provides an in-depth analysis of 3-Fluoro-5-iodo-4-methylbenzoic acid (CAS No. 861905-94-4), a trifunctional aromatic compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will explore its fundamental physicochemical properties, discuss its strategic importance as a synthetic intermediate, propose a detailed synthetic pathway with protocols for purification and validation, and illustrate its application in the construction of complex molecular architectures. This document is intended to serve as a practical resource for scientists leveraging this versatile building block in their research endeavors.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of reproducible science. 3-Fluoro-5-iodo-4-methylbenzoic acid is a polysubstituted benzene derivative whose structure offers a unique combination of reactive sites.

Nomenclature and Chemical Identifiers

The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and literature review. The primary IUPAC name is 3-fluoro-5-iodo-4-methylbenzoic acid.[1]

| Identifier | Value | Source |

| IUPAC Name | 3-fluoro-5-iodo-4-methylbenzoic acid | [1] |

| CAS Number | 861905-94-4 | [1][2][3][4] |

| Molecular Formula | C₈H₆FIO₂ | [1][2][4] |

| Synonyms | 3-Fluoro-4-methyl-5-iodobenzoic acid, 4-Carboxy-2-fluoro-6-iodotoluene | [3][5] |

| PubChem CID | 44479445 | [1] |

| EC Number | 630-104-7 | [1] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 280.03 g/mol | [1][2] |

| Appearance | Light yellow to pink to light brown powder | [2][4][6] |

| Melting Point | 140°C to 144°C | [2][4] |

| SMILES | CC1=C(C=C(C=C1I)C(=O)O)F | [1] |